molecular formula C10H11F B15202010 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene

Cat. No.: B15202010
M. Wt: 150.19 g/mol
InChI Key: BNPIMZOVKJNIRM-NSCUHMNNSA-N
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Description

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene (CAS 222640-88-2) is an organic compound with the molecular formula C10H11F and a molecular weight of 150.19 g/mol . It is characterized by a fluorobenzene ring linked to a trans-configured (E) butenyl chain. This structure classifies it as a valuable fluorinated building block in organic synthesis and materials science research. Key physical properties include a calculated density of 1.0±0.1 g/cm³ and a calculated boiling point of 189.4±9.0°C at 760 mmHg . The presence of both the aromatic ring and the specific (E)-alkenyl side chain provides distinct sites for chemical modification, making it a versatile intermediate for developing more complex molecular architectures. Researchers can utilize this compound in various reaction types, including further functionalization of the benzene ring or reactions involving the double bond of the butenyl group. Its structural features make it particularly interesting for applications in the preparation of advanced polymers, as similar compounds are investigated for their role in synthesizing polyaniline derivatives with tailored electrical and physical properties . As a specialized chemical, this compound is offered For Research Use Only. It is strictly intended for use in laboratory research and chemical synthesis and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material appropriately, noting its calculated flash point of 60.4±6.2°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-fluorobenzene

InChI

InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4H2,1H3/b3-2+

InChI Key

BNPIMZOVKJNIRM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=C(C=C1)F

Canonical SMILES

CC=CCC1=CC=C(C=C1)F

Origin of Product

United States

Contextualization Within Organofluorine Chemistry and Allylic Systems

The academic importance of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is best understood by considering its two key structural components: the fluorinated aromatic ring and the allylic side chain. Organofluorine chemistry has become a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to fluorine's high electronegativity, which can influence electron distribution and bond strengths throughout a molecule. nih.gov

Allylic systems, characterized by a double bond adjacent to a saturated carbon, exhibit unique reactivity. The positions next to the double bond are known as "allylic" and show enhanced reactivity compared to simple alkanes due to the proximity of the π system. This unique reactivity makes allylic compounds versatile intermediates in organic synthesis. researchgate.net The stability of allylic radicals and carbocations, a result of resonance delocalization, is a key factor in their chemical behavior.

This compound thus represents a convergence of these two important areas of organic chemistry. The presence of the fluorine atom on the benzene (B151609) ring is expected to modulate the electronic properties of the aromatic system and, consequently, the reactivity of the allylic side chain.

Rationale for Academic Investigation of 1 2e 2 Buten 1 Yl 4 Fluorobenzene S Synthetic and Reactivity Profiles

The academic investigation into the synthesis and reactivity of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is driven by several key factors. Understanding how to efficiently construct this molecule and how it behaves in chemical reactions can provide valuable insights with broader implications for organic synthesis.

The synthesis of allylic fluorides and related compounds has been an area of active research, with various methods being developed, including transition metal-catalyzed reactions and organocatalytic approaches. researchgate.net The development of stereoselective methods for the synthesis of internal allylic fluorides is a particular challenge and an area of ongoing research. rsc.org The synthesis of this compound would likely involve the coupling of a fluorinated benzene (B151609) derivative with a butenyl side chain, a process for which various cross-coupling methodologies could be explored.

The reactivity profile of this compound is of significant interest due to the interplay of the fluoro-substituted aromatic ring and the allylic system. The fluorine atom, being an electron-withdrawing group, can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. Fluorobenzene (B45895) itself exhibits anomalous reactivity in such reactions, with the para position being highly activated towards substitution. researchgate.netacs.org This effect could be a key factor in the functionalization of the aromatic ring of the target molecule.

Furthermore, the allylic portion of the molecule is expected to undergo a variety of reactions, including nucleophilic substitution and additions to the double bond. The electronic influence of the 4-fluorophenyl group could affect the regioselectivity and stereoselectivity of these reactions. The study of such reactions in a molecule containing a fluorinated aromatic ring provides a valuable model for understanding the subtleties of electronic effects in organic reactions.

Theoretical and Computational Chemistry Studies on 1 2e 2 Buten 1 Yl 4 Fluorobenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene, the HOMO is predominantly localized on the butenyl side chain and the benzene (B151609) ring, reflecting the electron-rich nature of the π-systems. The LUMO, in contrast, is expected to have significant contributions from the antibonding orbitals of the benzene ring.

Calculated Frontier Molecular Orbital Energies
Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.25
HOMO-LUMO Gap6.60

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the EPS map would be expected to show a region of high electron density around the fluorine atom due to its high electronegativity. The π-system of the benzene ring and the double bond of the butenyl chain would also exhibit negative potential. The hydrogen atoms of the butenyl chain would likely show a positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of electron delocalization and hyperconjugative interactions. The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO is a measure of the strength of that interaction.

For this compound, significant hyperconjugative interactions are expected between the π-orbitals of the benzene ring and the σ*-orbitals of the C-C bonds in the butenyl side chain. Additionally, interactions between the lone pairs of the fluorine atom and the antibonding orbitals of the benzene ring are anticipated.

Selected NBO Analysis Results
Donor NBOAcceptor NBOE(2) (kcal/mol)
π(C1-C2)π(C3-C4)18.5
LP(F)σ(C5-C6)2.5

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of a molecule's atoms and the energy associated with them.

Ab Initio and Density Functional Theory (DFT) Studies of Conformational Preferences

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for studying the conformational preferences of molecules. These methods can be used to calculate the relative energies of different conformers and to identify the most stable geometries.

Rotational Barriers and Conformational Dynamics

The energy barriers to rotation around single bonds determine the rate at which a molecule can interconvert between different conformations. These rotational barriers can be calculated using computational methods.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling is instrumental in elucidating the intricate details of chemical reactions, including the identification of reaction pathways and the prediction of product selectivity.

The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to transform into products. Locating this transition state and calculating its energy are fundamental to understanding reaction kinetics. For a hypothetical reaction involving this compound, such as an electrophilic addition to the butenyl double bond, computational methods like Density Functional Theory (DFT) would be employed.

The process typically involves:

Initial Guess: Proposing a plausible geometry for the transition state structure.

Optimization: Using algorithms like the Berny optimization to locate the saddle point on the potential energy surface.

Frequency Analysis: Performing a frequency calculation to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (energy barrier) of the reaction. A higher energy barrier implies a slower reaction rate.

Table 1: Hypothetical Energy Barriers for Electrophilic Addition to this compound

ElectrophileComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
H+B3LYP6-31G(d)15.2
Br+M06-2Xdef2-TZVP10.8
Cl+B3LYP6-311+G(d,p)12.5

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Many chemical reactions can yield multiple products, and predicting the major product is a key aspect of computational chemistry.

Regioselectivity refers to the preference for bond formation at one position over another. acs.org In the case of this compound, an electrophilic attack on the double bond could occur at either of the two carbon atoms. Computational analysis of the transition states leading to the different regioisomers can predict the favored product. The pathway with the lower energy barrier will be the dominant one. acs.org Factors such as the stability of the resulting carbocation intermediate play a crucial role and can be computationally assessed.

Stereoselectivity is the preferential formation of one stereoisomer over another. nih.gov For reactions creating new chiral centers in this compound, computational modeling can predict which diastereomer or enantiomer will be formed in excess. This is achieved by comparing the energies of the transition states leading to the different stereoisomers.

Reactions are often carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally less expensive and can provide a good approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. mdpi.com This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for accurate predictions.

The choice of solvent model can impact the calculated energy barriers and the predicted selectivity of reactions involving this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Complex Systems

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound in a solvent would involve:

System Setup: Placing a molecule of the compound in a box of explicit solvent molecules.

Force Field Application: Defining the potential energy of the system using a classical force field, which describes the interactions between atoms.

Simulation: Solving Newton's equations of motion for all atoms in the system over a series of small time steps.

MD simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvation Structure: The arrangement of solvent molecules around the solute.

Transport Properties: Such as diffusion coefficients.

Table 2: Exemplary Data from a Hypothetical MD Simulation of this compound in Water

PropertySimulated Value
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Diffusion Coefficient1.5 x 10⁻⁵ cm²/s
Average Number of Water Molecules in First Solvation Shell25

Note: This data is for illustrative purposes and does not represent actual simulation results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

A typical QSAR/QSPR study involves:

Dataset Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule, which are numerical representations of their chemical structure.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Assessing the predictive power of the model using external test sets.

For a series of analogs of this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. Similarly, a QSAR model could be constructed to predict a specific biological activity, such as enzyme inhibition or toxicity. The descriptors in such models could include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Advanced NMR techniques, particularly two-dimensional (2D) methods and the observation of specific nuclei like fluorine-19, provide a deeper understanding of connectivity, stereochemistry, and dynamic processes.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships between atoms in 1-[(2E)-2-Buten-1-yl]-4-fluorobenzene.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the butenyl chain, for instance, between the methyl protons and the adjacent olefinic proton, and between the methylene (B1212753) protons and the neighboring olefinic proton. It would also show couplings between the ortho and meta protons on the fluorobenzene (B45895) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the methylene carbon of the butenyl group would show a correlation to the methylene protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, which is critical for determining stereochemistry. In the case of the (2E) isomer, a NOESY experiment would show a correlation between the methylene protons and the methyl protons across the double bond, confirming their trans relationship.

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks.- Olefinic protons with adjacent methylene and methyl protons.- Ortho-protons with meta-protons on the aromatic ring.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.- Methylene protons with the methylene carbon.- Aromatic protons with their respective aromatic carbons.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.- Methylene protons with the ipso- and ortho-carbons of the fluorobenzene ring.- Methyl protons with the olefinic carbons.
NOESY Identifies protons that are close in space.- Correlation between the methylene protons and the methyl protons, confirming the E-configuration of the double bond.

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or reaction kinetics. For this compound, DNMR could be employed to study the rotational barrier around the bond connecting the methylene group and the fluorobenzene ring. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the ortho protons, which would coalesce into a single signal at higher temperatures as the rotation becomes faster. This allows for the calculation of the activation energy for this conformational exchange.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. aiinmr.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. thermofisher.com For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electron-donating or -withdrawing nature of the butenyl substituent. Furthermore, ¹⁹F NMR is an excellent tool for monitoring the progress of reactions involving this compound. aiinmr.com Any transformation that alters the electronic environment of the fluorophenyl group will result in a change in the ¹⁹F chemical shift, allowing for real-time tracking of the reaction. nih.gov

NMR Technique Application to this compound Information Gained
Dynamic NMR Study of rotation around the C-C bond between the butenyl chain and the aromatic ring.Rotational energy barriers and conformational dynamics.
Fluorine-19 NMR Characterization and reaction monitoring.Information on the electronic environment of the fluorine atom and tracking of reaction progress. aiinmr.comnih.gov

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₁F), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in the characterization of a newly synthesized compound or a reaction product. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a common method for analyzing such compounds. chromatographyonline.comnih.govoup.com

Parameter Value for this compound (C₁₀H₁₁F)
Molecular Formula C₁₀H₁₁F
Calculated Monoisotopic Mass 150.08448 u
Expected HRMS Result An ion with a mass-to-charge ratio very close to the calculated value, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique is instrumental in elucidating the structure of a molecule and can be used to differentiate between isomers. rsc.org In the context of mechanistic studies, MS/MS can be used to identify reaction intermediates and products. For this compound, the molecular ion would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragment ions. A prominent fragmentation pathway would be the loss of a methyl radical to form a stable benzylic-allylic cation. Another possible fragmentation is the cleavage of the bond between the butenyl chain and the aromatic ring. The analysis of these fragmentation patterns provides valuable structural information and can help in the identification of this compound in complex mixtures. acs.orgacs.org

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment Ion
150.08135.06CH₃•[C₉H₈F]⁺ (fluorophenylallyl cation)
150.0895.05C₄H₅•[C₆H₄F]⁺ (fluorophenyl cation)

X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Elucidation of Intermediates or Products

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound at an atomic level. nih.govlongdom.org For this compound, which is a liquid at room temperature, this technique would be applied to a suitable crystalline derivative or a co-crystal. The process involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a unique pattern. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound itself is not available in the surveyed literature, the methodology is well-established for its structural analogues, such as other fluorine-functionalized compounds and aromatic derivatives. mdpi.comresearchgate.net In a research context, if an intermediate or product in a reaction involving this compound is a stable solid, X-ray crystallography could provide unequivocal proof of its structure. For instance, if the butenyl side chain were to be functionalized to produce a solid carboxylic acid or amide, a crystal of this derivative would elucidate the exact conformation of the entire molecule, including the planarity of the fluorobenzene ring and the geometry of the side chain. This information is invaluable for understanding steric and electronic effects that govern its reactivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. mt.comtriprinceton.org These methods are instrumental for identifying functional groups and can be used to monitor the progress of reactions involving this compound.

Functional Group Analysis: The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct structural components: the para-substituted fluorobenzene ring and the trans-disubstituted butenyl group.

Aromatic Ring Vibrations: The fluorobenzene moiety gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1620 cm⁻¹ region. spectroscopyonline.com The para-substitution pattern is often indicated by a strong C-H out-of-plane bending band in the 860-790 cm⁻¹ range. spectroscopyonline.com The C-F bond stretch will also produce a strong absorption, typically in the 1250-1100 cm⁻¹ region.

Butenyl Group Vibrations: The alkene C-H bonds exhibit stretching vibrations in the 3100-3000 cm⁻¹ region. orgchemboulder.com The key C=C double bond stretch for a trans-disubstituted alkene is found in the 1680-1660 cm⁻¹ range. spectroscopyonline.com A very characteristic and strong peak for trans-alkenes is the C-H out-of-plane bending (wagging) vibration, which occurs near 965 cm⁻¹. spectroscopyonline.comquimicaorganica.orgquora.com The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-2960 cm⁻¹ range. pressbooks.pub

Reaction Progress Monitoring: These distinct vibrational bands allow for real-time monitoring of chemical reactions. For instance, in a reaction involving the double bond of the butenyl side chain (e.g., hydrogenation, epoxidation, or polymerization), the progress can be tracked by observing the decrease in intensity of the characteristic alkene peaks (e.g., the C=C stretch at ~1670 cm⁻¹ or the trans-C-H wag at ~965 cm⁻¹). spectroscopyonline.com Concurrently, the appearance of new peaks corresponding to the product (e.g., C-O stretching for an epoxide) would be observed. This non-invasive analysis provides valuable kinetic data and helps in optimizing reaction conditions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
C-H StretchAromatic (=C-H)3100 - 3030Medium
C-H StretchAlkene (=C-H)3100 - 3000Medium
C-H StretchAlkane (-CH₃, -CH₂-)2960 - 2850Strong
C=C StretchAlkene (trans-disubstituted)1680 - 1660Medium-Weak
C=C StretchAromatic Ring1620 - 1400Medium-Weak
C-H BendAlkane (-CH₃, -CH₂-)1470 - 1370Medium
C-F StretchFluoroaromatic1250 - 1100Strong
C-H Out-of-Plane BendAlkene (trans-disubstituted)~965Strong, Sharp
C-H Out-of-Plane BendAromatic (para-disubstituted)860 - 790Strong

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Analogues and Enantiomeric Purity Assessment in Research

While this compound is itself an achiral molecule, chiral analogues can be readily synthesized for specialized research, such as in asymmetric catalysis or materials science. Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for studying these chiral molecules. saschirality.org

These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule, allowing for the determination of its absolute configuration and enantiomeric purity. nih.govthieme-connect.de

Application to Chiral Analogues: A chiral analogue of this compound could be created, for example, by introducing a stereocenter into the butenyl chain, perhaps through an asymmetric epoxidation or hydroxylation reaction. The resulting enantiomers or diastereomers would be indistinguishable by conventional spectroscopy (NMR, IR) but would produce mirror-image ECD and VCD spectra.

Electronic Circular Dichroism (ECD): This technique measures circular dichroism in the UV-Visible range, corresponding to electronic transitions. The ECD spectrum provides information about the stereochemistry around chromophores, such as the fluorobenzene ring and the C=C double bond.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational transitions of the molecule. It provides a structurally rich spectrum that is sensitive to the entire molecular stereochemistry.

By comparing the experimentally measured ECD or VCD spectrum of a chiral analogue to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter(s) can be unambiguously determined. nih.gov Furthermore, the intensity of the chiroptical signal is directly proportional to the enantiomeric excess (ee) of the sample, making these techniques powerful quantitative tools for assessing the success of an enantioselective synthesis. researchgate.net

No Strategic Research Applications Found for this compound in Advanced Organic Synthesis

Following a comprehensive search of available scientific literature and chemical databases, no specific research or documented applications have been found for the chemical compound this compound in the field of advanced organic synthesis. Consequently, it is not possible to provide a detailed article on its strategic applications as a key building block, its role as a precursor to bioactive molecules, its use in natural product synthesis, or its integration into multicomponent and cascade reactions as per the requested outline.

The investigation into the applications of this specific fluorinated butene derivative did not yield any published studies detailing its use as a precursor for pharmaceutical lead compounds or agrochemical intermediates. Similarly, there is no available information on its employment as an intermediate in the synthesis of natural products.

Furthermore, the search for derivatization strategies involving this compound, such as the synthesis of fluorinated heterocycles or the development of new ligands and catalytic supports, returned no relevant results. The compound also does not appear in the literature concerning its integration into multicomponent reactions (MCRs) or cascade sequences.

While the broader fields of fluorinated building blocks, the synthesis of bioactive molecules, and advanced organic reactions are areas of intense research, it appears that this compound has not been a subject of specific investigation or application in these domains to date. The absence of data for this particular compound prevents the creation of a scientifically accurate and informative article based on the provided structure.

Strategic Applications of 1 2e 2 Buten 1 Yl 4 Fluorobenzene in Advanced Organic Synthesis Research

Application in Materials Science Research as a Monomer or Precursor for Functional Materials

Following a comprehensive review of available scientific literature and research databases, there is currently no specific information detailing the application of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene as a monomer or precursor for the synthesis of functional materials in materials science research. While the broader class of fluorinated organic molecules has established applications in the development of advanced polymers and materials with unique properties, research explicitly identifying the use of this particular compound in polymerization or as a building block for functional materials has not been found.

The field of materials science often utilizes monomers with specific functional groups that can undergo polymerization to create polymers with tailored characteristics. Fluorinated compounds, in general, are of significant interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic properties. These characteristics make them valuable in a range of applications, from high-performance plastics to advanced electronic components.

However, the current body of scientific literature does not appear to contain studies that have investigated or reported the polymerization of this compound or its incorporation into functional material backbones. Therefore, detailed research findings, specific examples of materials synthesized from this compound, and corresponding data tables on their properties are not available.

Further research would be necessary to explore the potential of this compound in materials science. Such research would involve investigating its reactivity in various polymerization reactions and characterizing the physical and chemical properties of any resulting polymers or materials. Without such dedicated studies, any discussion of its role in this field would be speculative.

Future Research Directions and Emerging Methodologies for 1 2e 2 Buten 1 Yl 4 Fluorobenzene

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

Future synthetic strategies for 1-[(2E)-2-buten-1-yl]-4-fluorobenzene will likely prioritize environmental compatibility and resource efficiency. Green chemistry principles offer a roadmap for developing cleaner, safer, and more sustainable routes to this and related molecules. researchgate.net

Solvent-Free Reactions and Renewable Solvents

A primary goal in green synthesis is the reduction or elimination of hazardous organic solvents. ijsr.net Research into the synthesis of this compound could explore solvent-free reaction conditions, potentially utilizing microwave or ultrasound irradiation to facilitate the reaction between a suitable 4-fluorobenzene derivative and a butenylating agent. nih.govnih.gov Such methods have been successfully applied to the synthesis of analogous 1,3-diarylpropenones, demonstrating high yields and selectivity in short reaction times. bas.bgresearchgate.net

Alternatively, the replacement of conventional volatile organic compounds (VOCs) with renewable or benign solvents is a promising direction. Water, supercritical carbon dioxide (scCO₂), and bio-derived solvents are attractive options. ijsr.netrsc.orgsemanticscholar.org Aqueous biphasic catalysis, for example, could facilitate catalyst recovery and reuse, a key principle of green chemistry. rsc.org The unique properties of scCO₂ could also be harnessed for clean, efficient synthesis and product extraction. ijsr.net

Table 1: Comparison of Conventional vs. Green Solvents for Potential Synthesis
Solvent TypeExamplesPotential Advantages for SynthesisChallenges
ConventionalToluene, THF, DichloromethaneWell-established reactivity profilesToxicity, environmental persistence, volatility
Renewable/BenignWater, Ethanol, CyreneLow toxicity, biodegradability, reduced environmental impactSolubility issues, different reactivity, may require catalyst adaptation
Supercritical FluidscCO₂Non-toxic, non-flammable, tunable properties, easy product separationRequires high-pressure equipment
Solvent-FreeN/AEliminates solvent waste, potential for high reaction ratesRequires thermally stable reactants, potential for mixing issues

Photochemistry and Electrochemistry in Novel Transformations

Modern synthetic methods increasingly utilize light and electricity as "traceless" reagents to drive chemical reactions. Photoredox catalysis and electrosynthesis represent powerful, sustainable alternatives to traditional methods that often rely on stoichiometric, and sometimes toxic, oxidants or reductants. chemrxiv.orgrsc.org

Future research could develop photochemical routes to this compound. For instance, the generation of an aryl radical from a 4-fluorobenzene precursor via photoredox catalysis could be coupled with an allylic partner. mdpi.comrsc.org The union of photoredox catalysis with transition metals like nickel has enabled a variety of C-C bond formations under exceptionally mild conditions. nih.gov Similarly, electrochemical methods could be employed for the oxidative coupling of alkene and amine precursors or for allylic C-H oxidation, providing a direct and highly efficient pathway to functionalized products. sigmaaldrich.comresearchgate.net These approaches avoid harsh reagents and often proceed at ambient temperature, significantly improving the environmental footprint of the synthesis. chemrxiv.org

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The precise control of regioselectivity (bond position) and stereoselectivity (3D arrangement) is paramount in synthesizing the (2E) isomer of this compound. Future work will focus on designing advanced catalytic systems that can achieve this with high efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are foundational for C-C bond formation. researchgate.net Future research could focus on developing novel palladium catalysts with specialized ligand architectures to ensure high selectivity for the desired linear (E)-allylated product. For instance, systems involving synergistic catalysis, where a silver co-catalyst mediates C-H activation of the fluorobenzene (B45895) ring, could enable direct allylation with high site-selectivity. nih.govberkeley.edusemanticscholar.org The development of catalysts for the arylation of unprotected allylamines also points toward more step-economical synthetic routes. acs.org

Beyond palladium, ruthenium-catalyzed hydroarylation reactions are emerging as a powerful tool for the synthesis of alkylated arenes. nih.govresearchgate.netrsc.org Research could explore Ru(II) catalysts that can direct the addition of the 4-fluorobenzene C-H bond across a 1,3-butadiene (B125203) or a related C4 synthon, offering an atom-economical route to the target structure. The design of directing groups and ligands will be critical to controlling the regio- and stereochemical outcome of such transformations. nih.gov

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in situ (in the reaction mixture) and operando (while working) spectroscopic techniques allow chemists to observe catalytic processes in real time, providing a "molecular video" of the reaction. wikipedia.org

Future studies on the synthesis of this compound would greatly benefit from these tools. For example, using a fiber-optic probe for Fourier-transform infrared (FTIR) spectroscopy could allow for the real-time tracking of reactant consumption and product formation in a Heck-Matsuda reaction, helping to precisely determine optimal reaction times and identify intermediates. mdpi.comnih.gov Similarly, benchtop NMR spectroscopy can monitor the progress of coupling reactions, providing quantitative data on the ratio of starting materials to products over time without the need for sample workup. azom.com

For more complex catalytic systems, operando Raman spectroscopy is a powerful tool for characterizing the structure of a catalyst under true working conditions. researchgate.netnih.gov This technique, often coupled with online product analysis, can establish direct structure-activity relationships, revealing which catalyst species are responsible for the desired transformation. ornl.gov Combining multiple techniques, such as ATR-IR, UV-Vis, and Raman spectroscopy, can provide a comprehensive picture of homogeneous catalytic cycles, identifying key intermediates and catalyst states. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The intersection of chemistry, data science, and automation is poised to revolutionize how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even identify entirely new reaction pathways. arxiv.orgresearchgate.net

For the synthesis of this compound, ML algorithms could be trained on data from high-throughput experimentation (HTE) to rapidly screen hundreds or thousands of potential catalysts, ligands, solvents, and bases. beilstein-journals.org This approach can accelerate the discovery of optimal conditions for known transformations like the Suzuki or Buchwald-Hartwig cross-coupling reactions, maximizing yield and selectivity. nih.govrsc.orgchemrxiv.org Deep learning models can extrapolate from existing experimental data to predict the best catalysts and conditions for new, unseen reactions. rsc.org

Table 2: Potential AI/ML Applications in the Synthesis of this compound
Application AreaAI/ML ToolPotential ImpactData Requirement
Condition OptimizationBayesian Optimization, Random ForestRapidly identifies optimal temperature, concentration, catalyst loading to maximize yield. beilstein-journals.orgHigh-throughput experimentation (HTE) data.
Catalyst SelectionDeep Neural NetworksPredicts the best catalyst/ligand combination for a given substrate pair. rsc.orgLarge reaction databases (e.g., Reaxys) or curated experimental data. digitellinc.com
Yield PredictionGraph Neural NetworksForecasts the expected yield of a reaction before it is run. digitellinc.comStructured data from literature and patents.
Pathway DiscoveryReinforcement Learning, Monte Carlo Tree SearchIdentifies novel, potentially more efficient synthetic routes. rsc.orgQuantum chemical calculations and a defined set of reaction rules.

Potential in Interdisciplinary Research Contexts (e.g., advanced materials, chemical biology tool development)

The unique combination of a fluorinated aromatic ring and a reactive butenyl group suggests that this compound could serve as a valuable building block in interdisciplinary research.

In advanced materials science , the fluorobenzene moiety can impart useful properties such as thermal stability, hydrophobicity, and unique electronic characteristics. The butenyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces. Future research could explore the incorporation of this compound into polymers for applications in specialty coatings, liquid crystals, or electronic materials. The fluorine atom can also be a key component in materials designed for organic electronics or photonics.

In chemical biology , the butenyl group is a versatile functional handle. It can participate in a variety of bio-orthogonal "click" chemistry reactions, such as thiol-ene reactions, allowing it to be selectively attached to proteins or other biomolecules. The fluorophenyl group can act as a probe for studying biological systems, as the ¹⁹F atom provides a unique NMR signature that is absent in biological samples. This makes it an ideal tag for in vivo imaging or for studying drug-protein interactions. Substituted allylic amines, structurally related motifs, are prevalent in many drug molecules, suggesting that derivatives of this compound could be explored as scaffolds in medicinal chemistry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.